molecular formula C14H21BN2O3 B6338100 4-(Dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester CAS No. 2096334-76-6

4-(Dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester

Cat. No.: B6338100
CAS No.: 2096334-76-6
M. Wt: 276.14 g/mol
InChI Key: LNGZUVXRPZPZSW-UHFFFAOYSA-N
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Description

4-(Dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester is a boronic ester derivative that has garnered interest in various fields of chemistry due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester typically involves the reaction of 4-(Dimethylcarbamoyl)pyridine-3-boronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate to facilitate the esterification process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields the corresponding boronic acid, while reduction produces the alcohol derivative .

Scientific Research Applications

4-(Dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester primarily involves its role as a boronic ester in various chemical reactions. In Suzuki-Miyaura coupling, for instance, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester is unique due to the presence of both the dimethylcarbamoyl and pinacol ester groups, which confer distinct reactivity and properties. This makes it particularly valuable in specific synthetic applications where these functional groups are advantageous .

Properties

IUPAC Name

N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BN2O3/c1-13(2)14(3,4)20-15(19-13)11-9-16-8-7-10(11)12(18)17(5)6/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGZUVXRPZPZSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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